molecular formula C24H28ClN5O3 B10889721 2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone

2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone

Cat. No.: B10889721
M. Wt: 470.0 g/mol
InChI Key: LCANOFXMITUJST-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone is a complex organic compound that features a unique combination of adamantyl, chloro, nitrophenyl, and piperazino groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazino]-3(2H)-pyridazinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its lipophilicity and stability, while the nitrophenyl and piperazino groups contribute to its biological activity .

Properties

Molecular Formula

C24H28ClN5O3

Molecular Weight

470.0 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C24H28ClN5O3/c25-22-21(28-7-5-27(6-8-28)19-1-3-20(4-2-19)30(32)33)15-26-29(23(22)31)24-12-16-9-17(13-24)11-18(10-16)14-24/h1-4,15-18H,5-14H2

InChI Key

LCANOFXMITUJST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl

Origin of Product

United States

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